

Application Notes: SPME-GC Method for Detecting Pyraoxystrobin Residues in Fruit

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Compound of Interest

Compound Name: *Pyraoxystrobin*

Cat. No.: *B1461943*

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Introduction

Pyraoxystrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on crops such as rice, vegetables, and teas.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[2] As with many agricultural pesticides, monitoring for **pyraoxystrobin** residues in food products, particularly fruits, is crucial to ensure consumer safety and compliance with regulatory limits. This document provides a detailed protocol for the determination of **pyraoxystrobin** residues in fruit samples using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC).

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique. It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample matrix. The analytes are then thermally desorbed from the fiber in the hot injection port of a gas chromatograph for separation and detection.

This application note is intended for researchers, scientists, and professionals in the field of analytical chemistry and food safety. The described method is based on established protocols for similar strobilurin fungicides and provides a robust framework for the analysis of **pyraoxystrobin**. [3][4][5]

Chemical Properties of Pyraoxystrobin

Property	Value
Chemical Formula	C ₂₂ H ₂₁ ClN ₂ O ₄ [1] [2]
Molecular Weight	412.87 g/mol [2]
IUPAC Name	methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate [1]
CAS Number	862588-11-2 [1] [2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, SPME extraction, and GC analysis of **pyraoxystrobin** residues in fruit.

Materials and Reagents

- **Pyraoxystrobin** analytical standard (>98% purity)
- Organic solvents (e.g., methanol, acetonitrile) of HPLC or pesticide residue grade
- Sodium chloride (NaCl), analytical grade
- Distilled or deionized water
- SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) coating)
- Autosampler vials (20 mL) with PTFE-lined septa
- Vortex mixer
- Centrifuge
- Homogenizer/blender

Standard Solution Preparation

Prepare a stock solution of **pyraoxystrobin** (e.g., 1000 mg/L) in a suitable organic solvent like methanol. From this stock solution, prepare a series of working standard solutions of decreasing concentrations by serial dilution. These will be used to construct a calibration curve.

Sample Preparation

- Homogenization: Weigh a representative portion of the fruit sample (e.g., 10 g) and homogenize it using a blender.
- Extraction: Transfer the homogenized sample to a centrifuge tube. Add a suitable volume of water (e.g., 10 mL) and vortex for 1 minute to create a slurry.
- Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000 rpm) for 15 minutes to separate the solid and liquid phases.
- Aqueous Sample for SPME: Transfer a known volume of the supernatant (e.g., 5 mL) into a 20 mL autosampler vial.
- Salting Out: To enhance the extraction efficiency, add sodium chloride to the vial (e.g., to achieve a 10-30% w/v concentration) to increase the ionic strength of the solution.^[6]

SPME Procedure

- Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature higher than the intended desorption temperature.
- Extraction: Place the vial containing the prepared sample in a heating block or water bath set to the desired extraction temperature (e.g., 55°C).^[6] Expose the SPME fiber to the headspace above the sample or directly immerse it into the aqueous sample for a defined period (e.g., 45 minutes) with constant agitation.^[6]
- Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot injection port of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a specified time (e.g., 2-5 minutes) in splitless mode.^{[4][6]}

GC-MS/GC-μECD Analysis

The following are typical GC parameters that can be adapted for **pyraoxystrobin** analysis. Optimization may be required.

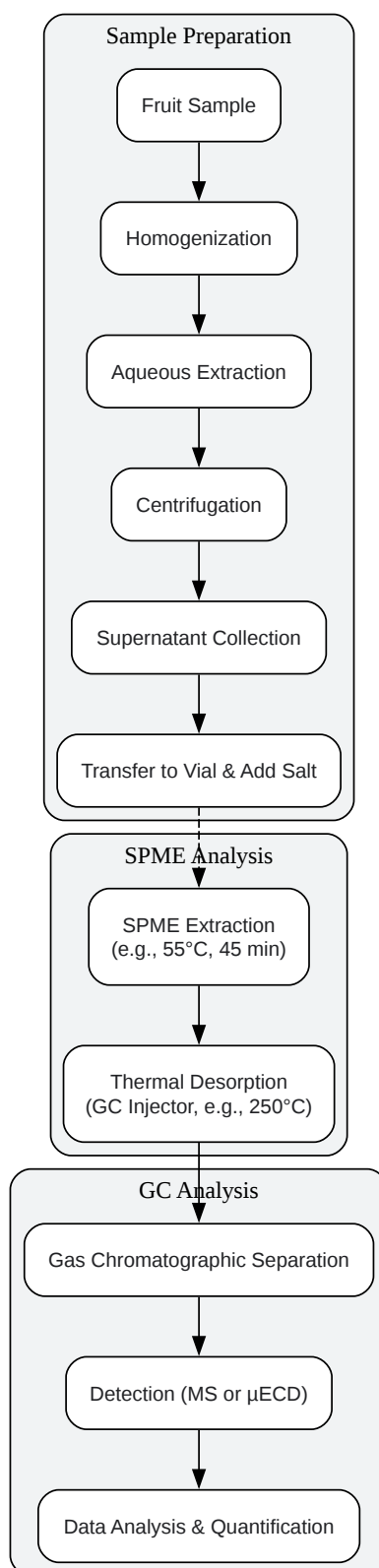
Parameter	Recommended Setting
Gas Chromatograph	Agilent 6890N or similar[4]
Detector	Mass Spectrometer (MS) or Micro-Electron Capture Detector (μECD)[4]
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent[4]
Carrier Gas	Helium at a constant flow of 1 mL/min[4]
Injector Temperature	240 - 290°C[4][7]
Injector Mode	Splitless[4]
Oven Temperature Program	Initial temperature of 80°C, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C and hold for 3.5 minutes.[8] (This is an example and should be optimized)
MS Source Temperature	260°C[7]
MS Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI)[7]
Mass Range	45-450 amu[7]

Method Validation and Data Presentation

Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized in the table below, with example data adapted from a study on a similar strobilurin fungicide, pyraclostrobin.[4]

Parameter	Pyraclostrobin in Blueberries (Example Data)
Linearity Range	0.05 - 5 mg/kg[4]
Correlation Coefficient (r^2)	> 0.99[4]
Limit of Detection (LOD)	26.0 μ g/kg[4]
Limit of Quantification (LOQ)	86.0 μ g/kg[4]
Recovery	96% - 106%[4]
Precision (RSD)	< 15%

Experimental Workflow Diagram



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Caption: Experimental workflow for **pyraoxystrobin** residue analysis in fruit.

Conclusion

The SPME-GC method provides a sensitive and reliable approach for the determination of **pyraoxystrobin** residues in fruit samples. The protocol detailed in this application note offers a comprehensive guide for analysts. However, it is essential to note that parameters such as SPME fiber type, extraction time, temperature, and GC conditions may require optimization for different fruit matrices to achieve the best performance. Proper method validation is crucial to ensure the accuracy and precision of the analytical results.

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- To cite this document: BenchChem. [Application Notes: SPME-GC Method for Detecting Pyraoxystrobin Residues in Fruit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461943#spme-gc-method-for-detecting-pyraoxystrobin-residues-in-fruit]

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